molecular formula C12H19NO2S B13513224 tert-Butyl (2-(thiophen-2-yl)ethyl)glycinate

tert-Butyl (2-(thiophen-2-yl)ethyl)glycinate

Cat. No.: B13513224
M. Wt: 241.35 g/mol
InChI Key: LUALZSVOHMOYDY-UHFFFAOYSA-N
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Description

tert-Butyl 2-{[2-(thiophen-2-yl)ethyl]amino}acetate: is an organic compound that features a thiophene ring, an ethylamine group, and a tert-butyl ester. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-{[2-(thiophen-2-yl)ethyl]amino}acetate typically involves the reaction of thiophene-2-ethylamine with tert-butyl bromoacetate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ethylamine group can participate in substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Thiophene sulfoxides, thiophene sulfones.

    Reduction: tert-Butyl 2-{[2-(thiophen-2-yl)ethyl]amino}ethanol.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new materials with specific electronic properties.

Biology:

  • Investigated for its potential as a bioactive molecule with therapeutic properties.
  • Studied for its interactions with biological macromolecules.

Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-butyl 2-{[2-(thiophen-2-yl)ethyl]amino}acetate is not well-documented. based on its structure, it is likely to interact with biological targets through its thiophene ring and ethylamine group. These interactions could involve binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways would require further experimental investigation to elucidate.

Comparison with Similar Compounds

    Thiophene-2-ethylamine: Shares the thiophene and ethylamine moieties but lacks the tert-butyl ester group.

    tert-Butyl bromoacetate: Contains the tert-butyl ester group but lacks the thiophene and ethylamine moieties.

    Thiophene derivatives: Various thiophene-based compounds with different substituents, such as thiophene sulfoxides and thiophene sulfones.

Uniqueness: tert-Butyl 2-{[2-(thiophen-2-yl)ethyl]amino}acetate is unique due to the combination of its thiophene ring, ethylamine group, and tert-butyl ester. This unique structure imparts specific chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H19NO2S

Molecular Weight

241.35 g/mol

IUPAC Name

tert-butyl 2-(2-thiophen-2-ylethylamino)acetate

InChI

InChI=1S/C12H19NO2S/c1-12(2,3)15-11(14)9-13-7-6-10-5-4-8-16-10/h4-5,8,13H,6-7,9H2,1-3H3

InChI Key

LUALZSVOHMOYDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNCCC1=CC=CS1

Origin of Product

United States

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